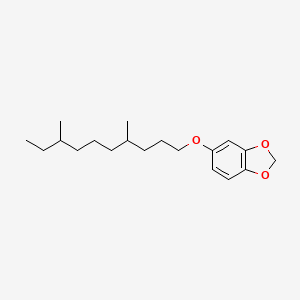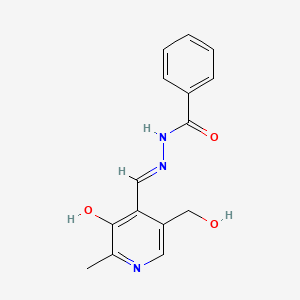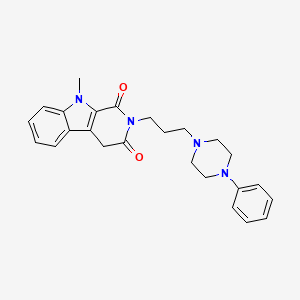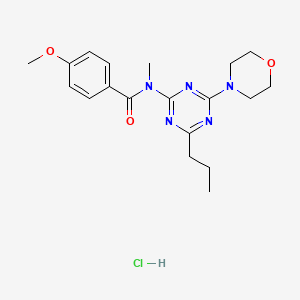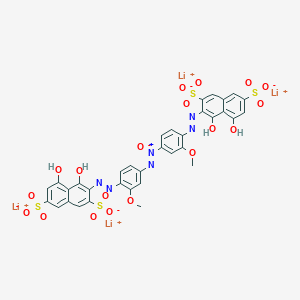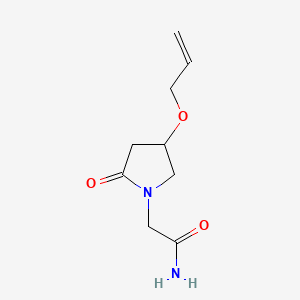
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-quinolinecarbonyl chloride followed by bromination and phenylation. The reaction conditions often require the use of strong chlorinating and brominating agents such as phosphorus pentachloride (PCl5) and bromine (Br2) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- involves its interaction with specific molecular targets and pathways. The presence of halogens and the quinoline core allows it to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar reactivity and applications.
6-Bromo-4-chloroquinoline: Shares the halogen substitution pattern and is used in similar research applications.
Uniqueness
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and phenyl groups makes it a versatile intermediate for the synthesis of a wide range of compounds with potential biological and industrial applications.
Propiedades
Número CAS |
93663-82-2 |
|---|---|
Fórmula molecular |
C16H8BrCl2NO |
Peso molecular |
381.0 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
YQJQNESMONJMTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


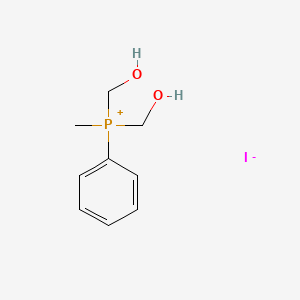
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

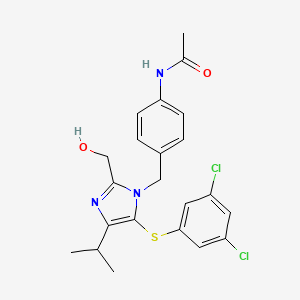
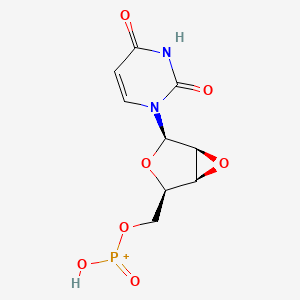

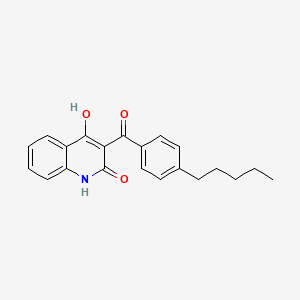
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
